Cas no 1787880-57-2 (N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide)

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide is a specialized organic compound featuring a benzamide core substituted with a trifluoromethyl group and a hydroxyalkylpyrrole moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrole ring contributes to potential bioactivity, making this compound of interest in medicinal chemistry and pharmaceutical research. Its unique structure suggests utility as an intermediate in drug discovery, particularly for targeting receptors or enzymes where electron-withdrawing and hydrogen-bonding functionalities are critical. The hydroxyl group provides a handle for further derivatization, enabling structural optimization for enhanced pharmacological properties. This compound is suited for exploratory synthesis and biochemical studies.
N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide structure
1787880-57-2 structure
Product Name:N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide
CAS No:1787880-57-2
MF:C16H17F3N2O2
MW:326.3136
CID:5347254
Update Time:2025-10-29

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide
    • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(trifluoromethyl)benzamide
    • N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide
    • Inchi: 1S/C16H17F3N2O2/c1-21-9-3-6-13(21)14(22)7-8-20-15(23)11-4-2-5-12(10-11)16(17,18)19/h2-6,9-10,14,22H,7-8H2,1H3,(H,20,23)
    • InChI Key: DKCZCNBBCIDSNW-UHFFFAOYSA-N
    • SMILES: FC(C1=C([H])C([H])=C([H])C(=C1[H])C(N([H])C([H])([H])C([H])([H])C([H])(C1=C([H])C([H])=C([H])N1C([H])([H])[H])O[H])=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 403
  • XLogP3: 2.1
  • Topological Polar Surface Area: 54.3

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide Pricemore >>

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Additional information on N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide

Professional Introduction to N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide (CAS No. 1787880-57-2)

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide, identified by its CAS number 1787880-57-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit intriguing biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly the presence of a trifluoromethyl group and a pyrrolidine moiety, contribute to its unique chemical properties and potential therapeutic applications.

The trifluoromethyl group, a common substituent in pharmaceuticals, is known for its ability to enhance metabolic stability and binding affinity to biological targets. In the context of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide, this group likely plays a crucial role in modulating the compound's interaction with enzymes and receptors. The pyrrolidine ring, on the other hand, is frequently found in biologically active molecules due to its ability to mimic natural amino acid structures, thereby facilitating specific interactions with biological systems.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the structural and functional aspects of this compound. Studies have demonstrated that the combination of the hydroxyl group and the pyrrolidine moiety in N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide can influence its solubility, bioavailability, and overall pharmacokinetic profile. These insights are crucial for optimizing drug design and improving therapeutic outcomes.

In the realm of drug discovery, N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide has been investigated for its potential as an intermediate in the synthesis of more complex pharmacophores. The benzamide core structure is particularly relevant in medicinal chemistry due to its presence in numerous FDA-approved drugs. The incorporation of functional groups such as the hydroxyl and trifluoromethyl substituents into this scaffold opens up possibilities for designing molecules with enhanced efficacy and reduced side effects.

The hydroxyl group in N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide provides a site for hydrogen bonding, which can be exploited to improve binding interactions with biological targets. This feature is particularly valuable in designing drugs that require precise targeting within cellular environments. Additionally, the methyl group attached to the pyrrolidine ring can influence steric interactions, further tailoring the compound's pharmacological properties.

Current research is also exploring the synthetic pathways for obtaining N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide in higher yields and purity. Advances in green chemistry principles have encouraged the development of more sustainable synthetic methods, reducing waste and energy consumption without compromising on product quality. These efforts align with global initiatives to promote environmentally responsible pharmaceutical manufacturing.

The potential applications of this compound extend beyond traditional therapeutic areas. For instance, its structural motifs could be leveraged in designing novel agrochemicals or materials with specific biological activities. The versatility of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide underscores its importance as a building block in synthetic chemistry.

In conclusion, N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yiopropyl)-3(trifluoromethy]benzamide (CAS No. 1787880_57_2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it a valuable asset for drug discovery programs. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

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